molecular formula C9H10O B2548334 3-Ethenylbenzyl alcohol CAS No. 45804-94-2

3-Ethenylbenzyl alcohol

Cat. No. B2548334
CAS RN: 45804-94-2
M. Wt: 134.178
InChI Key: FPDDOFWJHHYHOU-UHFFFAOYSA-N
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Description

3-Ethenylbenzyl alcohol, also known as (3-vinylphenyl)methanol, is an organic compound with the molecular formula C9H10O . It’s a derivative of benzyl alcohol, where the benzene ring is substituted with an ethenyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methanol and ethenyl (vinyl) group . The exact mass is 134.07300 and the molecular weight is 134.17500 .


Physical And Chemical Properties Analysis

Alcohols are generally colorless liquids at room temperature, and they have higher boiling points compared to other hydrocarbons due to the presence of intermolecular hydrogen bonding . The specific physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the search results .

Scientific Research Applications

  • Catalytic Transformations : A study by Jiang et al. (2014) highlights the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization. This process is valuable for transforming 4-hydroxybenzyl alcohols into various aromatic carbonyl compounds using Cu(OAc)2 catalysis and atmospheric oxidation. This method is considered significant for both fundamental research and practical applications, particularly in pharmaceutical contexts (Jiang et al., 2014).

  • Synthesis of Carboxylic and Phosphoric Esters : Mitsunobu and Eguchi (1971) described the reaction of dibenzyl hydrogen phosphate with alcohols, leading to the formation of alkyl dihydrogen phosphates. This process is a pivotal step in the synthesis of carboxylic esters and phosphoric esters, which are significant in various chemical syntheses (Mitsunobu & Eguchi, 1971).

  • Enantioselective Catalysis : Liu et al. (2001) investigated the catalytic enantioselective ethylation of aryl aldehydes to secondary alcohols. This process employs optically active aminonaphthol as a catalyst, demonstrating high enantioselectivities. Such catalytic reactions are crucial in the synthesis of chiral compounds, which have widespread applications in pharmaceuticals (Liu et al., 2001).

  • Peptide Sequencing and Post-Translational Modifications : Kjeldsen et al. (2007) explored the use of m-nitrobenzyl alcohol in enhancing the charge state of protonated gas-phase molecular ions from peptides. This advancement is significant in proteomic studies, especially in peptide sequencing and characterization of post-translational modifications (Kjeldsen et al., 2007).

  • Alcohol Conversion Over Alumina : A study by Jayamani and Pillai (1983) focused on the disproportionation of benzyl alcohol over alumina. This research contributes to understanding the catalytic processes involved in the conversion of alcohols, with potential implications in industrial chemistry (Jayamani & Pillai, 1983).

Mechanism of Action

properties

IUPAC Name

(3-ethenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDDOFWJHHYHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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